1-(5-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(5-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C10H11Cl2NO It is characterized by the presence of an amino group, a chloromethyl group, and a chloropropanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by the introduction of the amino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or other reduced forms.
Substitution: The chloromethyl and chloropropanone groups can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(5-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a precursor for biologically active molecules.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the chloromethyl and chloropropanone groups can participate in covalent bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one
- 1-(5-Amino-2-(chloromethyl)phenyl)propan-2-one
Comparison: Compared to its analogs, 1-(5-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one may exhibit unique reactivity due to the position of the chloropropanone group. This can influence its chemical behavior and interactions with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C10H11Cl2NO |
---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
1-[5-amino-2-(chloromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H11Cl2NO/c11-4-3-10(14)9-5-8(13)2-1-7(9)6-12/h1-2,5H,3-4,6,13H2 |
InChI Key |
HHSHFFQUPXZCCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)CCCl)CCl |
Origin of Product |
United States |
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